molecular formula C9H11BrN2O2 B2679426 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2169545-94-0

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2679426
CAS No.: 2169545-94-0
M. Wt: 259.103
InChI Key: CMYBCUVXMQFVSV-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an oxan-4-yl group, and a dihydropyridazin-3-one core. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxan-4-yl precursor with the brominated pyridazinone intermediate.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridazin-3-one core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: can be compared with other similar compounds, such as:

  • 5-Bromo-2-(oxan-4-yl)pyrimidine
  • 5-Bromo-2-(oxan-4-yl)pyridine
  • 5-Bromo-2-(oxan-4-yl)-1,3-oxazole

These compounds share similar structural features but differ in their core ring systems and functional groups. The uniqueness of This compound lies in its dihydropyridazin-3-one core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-9(13)12(11-6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYBCUVXMQFVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=O)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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